molecular formula C21H19N5O2 B10934166 N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934166
M. Wt: 373.4 g/mol
InChI Key: RAEKTAGOOAFNHK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that combines a pyrazole ring, a pyridine ring, and an oxazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the pyrazole and pyridine intermediates. These intermediates are then subjected to cyclization reactions to form the oxazole ring. Industrial production methods often utilize optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of a pyrazole, pyridine, and oxazole ring. Similar compounds include:

The uniqueness of this compound lies in its specific ring system and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-13-19-17(9-18(15-7-8-15)24-21(19)28-25-13)20(27)23-16-10-22-26(12-16)11-14-5-3-2-4-6-14/h2-6,9-10,12,15H,7-8,11H2,1H3,(H,23,27)

InChI Key

RAEKTAGOOAFNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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